molecular formula C22H31ClF3N3O4S3 B2385124 6H05 trifluoroacetate CAS No. 1469338-01-9; 2061344-88-3

6H05 trifluoroacetate

Cat. No.: B2385124
CAS No.: 1469338-01-9; 2061344-88-3
M. Wt: 590.13
InChI Key: YNMYIJSFFJXIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6H05 trifluoroacetate is synthesized through a series of chemical reactions involving the modification of specific molecular structures. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is stored at -20°C for up to three years in its powdered form and at -80°C for up to one year when dissolved in a solvent .

Chemical Reactions Analysis

Types of Reactions

6H05 trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the molecular structure of this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include DMSO, potassium permanganate, and other oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates used in further synthesis or research applications .

Scientific Research Applications

6H05 trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

6H05 trifluoroacetate exerts its effects by selectively and allosterically inhibiting the oncogenic mutant K-Ras (G12C) protein. The compound binds to the mutant protein, causing a conformational change that prevents its activation and subsequent signaling pathways. This inhibition disrupts the molecular targets and pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMYIJSFFJXIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClF3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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